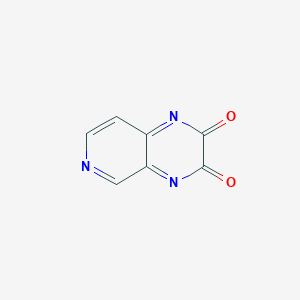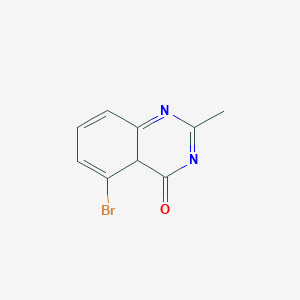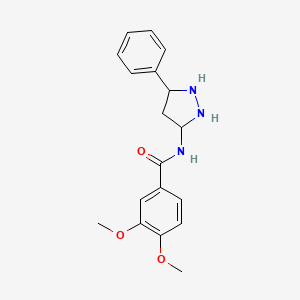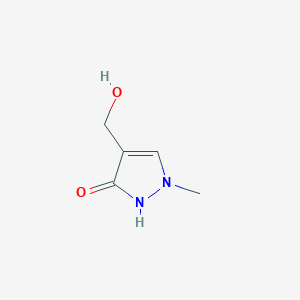![molecular formula C25H29N5O3 B12345809 6-(3-Methoxypropyl)-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)-4a,9a-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B12345809.png)
6-(3-Methoxypropyl)-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)-4a,9a-dihydropurino[7,8-a]imidazole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Methoxypropyl)-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)-4a,9a-dihydropurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a naphthalene moiety and a purine-imidazole fused ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methoxypropyl)-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)-4a,9a-dihydropurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the naphthalene derivative, followed by the construction of the purine-imidazole core. Key steps may include alkylation, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure scalability, cost-effectiveness, and environmental sustainability. Advanced techniques, such as microwave-assisted synthesis and green chemistry principles, may be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
6-(3-Methoxypropyl)-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)-4a,9a-dihydropurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Aplicaciones Científicas De Investigación
6-(3-Methoxypropyl)-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)-4a,9a-dihydropurino[7,8-a]imidazole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 6-(3-Methoxypropyl)-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)-4a,9a-dihydropurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to understand its effects fully.
Comparación Con Compuestos Similares
Similar Compounds
6-(3-Methoxypropyl)-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)-4a,9a-dihydropurino[7,8-a]imidazole-1,3-dione: shares structural similarities with other purine derivatives, such as caffeine and theobromine.
Naphthalene derivatives: Compounds like naphthalene-1,2-diol and 1-naphthylamine also share the naphthalene moiety.
Uniqueness
The uniqueness of this compound lies in its fused ring system and the presence of multiple functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C25H29N5O3 |
|---|---|
Peso molecular |
447.5 g/mol |
Nombre IUPAC |
6-(3-methoxypropyl)-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)-4a,9a-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C25H29N5O3/c1-16-17(2)30-21-22(26-24(30)28(16)13-8-14-33-4)27(3)25(32)29(23(21)31)15-19-11-7-10-18-9-5-6-12-20(18)19/h5-7,9-12,21-22H,8,13-15H2,1-4H3 |
Clave InChI |
QVDDADUULMPHAT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N2C3C(N=C2N1CCCOC)N(C(=O)N(C3=O)CC4=CC=CC5=CC=CC=C54)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-cyclopropyl-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12345727.png)

![4-methyl-N-[(E)-(3-nitrophenyl)methylideneamino]-5-phenylpyrazolidine-3-carboxamide](/img/structure/B12345746.png)

![1-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3-(2-fluorophenyl)urea](/img/structure/B12345755.png)

![N-(3-ethylphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B12345766.png)

![N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-5-(4-methoxyphenyl)pyrazolidine-3-carboxamide](/img/structure/B12345778.png)
![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-5-(4-methylphenyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12345798.png)
![Cobaltate(1-),bis[2-[[2-(hydroxy-kO)-5-nitrophenyl]azo-kN1]-3-(oxo-kO)-N-phenylbutanamidato(2-)]-, hydrogen](/img/structure/B12345801.png)
![4-[(2-Chlorophenyl)methyl]-1-(3,4,5-trimethoxyphenyl)-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B12345805.png)
![N-(2-methoxyethyl)-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide](/img/structure/B12345808.png)

